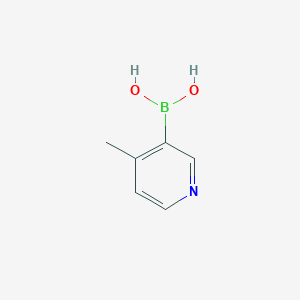
4-Methylpyridine-3-Boronic Acid
Overview
Description
4-Methylpyridine-3-Boronic Acid, also known as MPBA, is an organic compound that is used in a variety of scientific applications. It is a colorless, odorless solid that is insoluble in water and has a melting point of 168–169 °C. MPBA is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Electrochemical Applications
4-Methylpyridine-3-boronic acid finds applications in electrochemical processes. For instance, the electrochemical oxidation of 3-methylpyridine at boron-doped diamond electrodes has been explored for applications in electroorganic synthesis and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Chemosensory and Diagnostic Applications
Fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines, including this compound, have been developed to detect and differentiate diol-containing analytes via NMR spectroscopy, offering potential applications in biomedical diagnostics (Axthelm, Görls, Schubert, & Schiller, 2015).
Coordination Chemistry and Catalysis
This compound plays a role in the formation of Lewis acid-base adducts and in the construction of heterodinuclear bridging borylene, bridging boryl, and μ2-boride complexes (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005). Additionally, it has been used in the study of palladium-catalyzed hydrolysis of imines (Ahmad, Rasool, Rizwan, Altaf, Rashid, Hussein, Mahmood, & Ayub, 2019).
Supramolecular Chemistry
The compound is significant in the study of supramolecular structures, particularly in hydrogen-bonded networks involving boronic acids and bipyridines (Rodríguez-Cuamatzi, Luna-García, Torres-Huerta, Bernal-Uruchurtu, Barba, & Höpfl, 2009).
Organic Synthesis
Its application in organic synthesis includes catalyzing enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Pharmaceutical Applications
Boronic acid compounds, like this compound, have been explored for various pharmaceutical applications, including as enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Safety and Hazards
4-Methylpyridine-3-Boronic Acid is classified as a skin irritant and may cause damage to the eyes . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
(4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXFMIDIRZPCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376385 | |
| Record name | 4-Methylpyridine-3-Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148546-82-1 | |
| Record name | 4-Methylpyridine-3-Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Q & A
Q1: What is the main advantage of using 4-Methylpyridine-3-Boronic Acid in the synthesis of 3-amino-4-methylpyridine?
A: The research article highlights that using this compound allows for a single-step reaction to obtain 3-amino-4-methylpyridine. [] This is a significant advantage over traditional synthetic routes, which are often lengthy, complex, and result in lower yields. This novel method, employing this compound as a starting material, offers a more efficient and streamlined approach to producing this important pharmaceutical intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



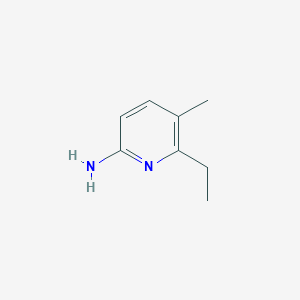
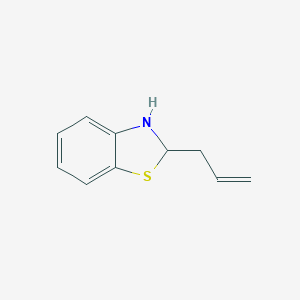
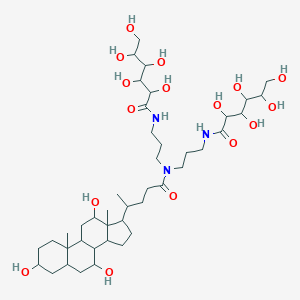

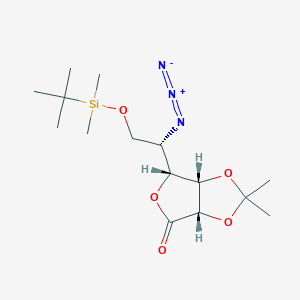
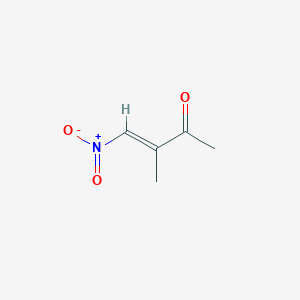
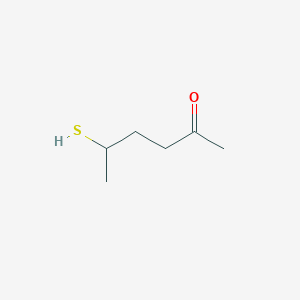



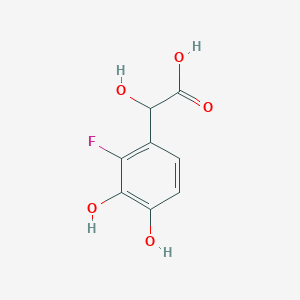
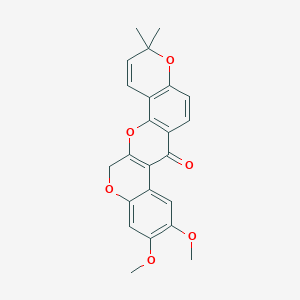
![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)